methyl 3-methyl-11-(4-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Overview
Description
Methyl 3-methyl-11-(4-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroleptic Properties and Synthetic Methods
Research has highlighted the neuroleptic properties of compounds structurally related to methyl 3-methyl-11-(4-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate. Hunziker, Fischer, and Schmutz (1967) detailed the synthesis of 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, some of which possess neuroleptic properties. These compounds were prepared using methods like aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides by various condensing agents, illustrating the chemical versatility and potential pharmaceutical applications of this chemical class (Hunziker, Fischer, & Schmutz, 1967).
Chemical Transformations and Derivative Synthesis
Nagarajan and Shah (1976) reported on the novel transformation of dibenz[b,e][l,4]diazepinones to benzimidazole derivatives under Vilsmeier-Haack reaction conditions. This study demonstrates the compound's reactivity and the potential for creating various derivatives with different chemical and possibly biological properties (Nagarajan & Shah, 1976).
Corrosion Inhibition
Laabaissi et al. (2021) synthesized two organic compounds based on benzodiazepine derivatives and investigated their anti-corrosion properties for mild steel in molar HCl. Their findings indicate that these compounds are good corrosion inhibitors, acting as mixed-type inhibitors and forming a protective layer on the surface of steel. This research opens avenues for the application of benzodiazepine derivatives in industrial settings, highlighting their utility beyond pharmaceutical uses (Laabaissi et al., 2021).
Advanced Organic Synthesis
Transition-metal-free tandem oxidative removal of a benzylic methylene group by C-C and C-N bond cleavage followed by intramolecular new aryl C-N bond formation under radical conditions was achieved by Laha, Tummalapalli, and Gupta (2014). Their study on the oxidative conversion of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines underlines the potential for advanced organic synthesis techniques to modify the benzodiazepine core for various applications (Laha, Tummalapalli, & Gupta, 2014).
Properties
IUPAC Name |
methyl 9-methyl-6-(4-nitrophenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-12-11-17-19(21(26)18(12)22(27)30-2)20(13-7-9-14(10-8-13)25(28)29)24-16-6-4-3-5-15(16)23-17/h3-10,12,18,20,23-24H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPJPZIRQQOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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